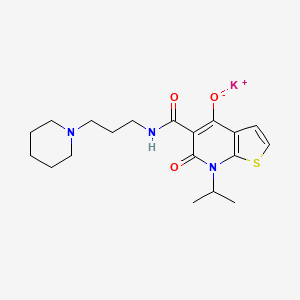

VRX-03011

Descripción

Propiedades

Número CAS |

869493-26-5 |

|---|---|

Fórmula molecular |

C19H27N3O3S |

Peso molecular |

377.5 |

Nombre IUPAC |

potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |

InChI |

InChI=1S/C19H27N3O3S.K/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21;/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24);/q;+1/p-1 |

Clave InChI |

SCHKZZSVELPJKU-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)NCCCN3CCCCC3)[O-].[K+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PRX-03140; PRX 03140; PRX03140; |

Origen del producto |

United States |

Foundational & Exploratory

VRX-03011: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX-03011 is a novel and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant potential in the modulation of cognitive function and amyloid precursor protein (APP) metabolism.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. All presented data is derived from peer-reviewed research.

Introduction

The 5-HT4 receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for cognitive disorders, including Alzheimer's disease.[1] Activation of this receptor has been shown to enhance cognition and confer neuroprotection.[1] this compound has emerged as a potent and selective agonist at this receptor, with a promising preclinical profile that suggests therapeutic potential with a favorable side-effect profile, notably the absence of gastrointestinal effects.[1]

Molecular Profile and Binding Affinity

This compound exhibits high affinity for the 5-HT4 receptor, with a notable selectivity over other serotonin (B10506) receptor subtypes.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Binding Affinity of this compound for 5-HT4 Receptors

| Receptor Isoform/Preparation | Binding Affinity (Ki) |

| Recombinant 5-HT4(a) | ~31 nM |

| Recombinant 5-HT4(e) | ~17 nM |

| Striatal 5-HT4 Receptor | ~30 nM |

| Other 5-HT Receptors | > 5 µM |

| Data sourced from Mohler et al., 2007.[1][2] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the activation of the 5-HT4 receptor. This initiates a downstream signaling cascade that results in two key beneficial effects: modulation of APP processing and enhancement of cholinergic neurotransmission.

Regulation of Amyloid Precursor Protein (APP) Metabolism

A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed through the amyloidogenic processing of APP. This compound promotes the non-amyloidogenic pathway, leading to an increase in the production of the soluble, neuroprotective sAPPα fragment.[1]

Table 2: In Vitro Efficacy of this compound on sAPPα Secretion

| Cell Line | Effect | EC50 |

| CHO cells (expressing h5-HT4(e)) | Concentration-dependent increase in sAPPα | ~1-10 nM |

| IMR32 neuroblastoma cells | Increased extracellular sAPPα | Not specified |

| Data sourced from Mohler et al., 2007.[1][3] |

The signaling pathway from 5-HT4 receptor activation to increased sAPPα production is illustrated below.

Caption: this compound signaling pathway for sAPPα production.

Enhancement of Cholinergic Neurotransmission

This compound has been shown to increase the efflux of acetylcholine (B1216132) (ACh) in the hippocampus, a brain region critical for memory formation.[1] This effect is activity-dependent, meaning it enhances ACh release during cognitive tasks.[1][3]

Table 3: In Vivo Effects of this compound in Rats

| Experiment | Doses (mg/kg, i.p.) | Outcome |

| Delayed Spontaneous Alternation | 1, 5, 10 | Significantly enhanced performance |

| No-Delay Spontaneous Alternation | 0.1, 1, 5, 10 | No effect |

| Hippocampal Acetylcholine Output | 1, 5 | Concomitantly enhanced with memory |

| Intestinal Transit | up to 10 | No effect |

| Data sourced from Mohler et al., 2007.[1] |

The proposed pathway for enhanced acetylcholine release is depicted below.

Caption: this compound pathway for enhanced acetylcholine release.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for 5-HT4 receptors.

-

Methodology:

-

Membranes from cells expressing recombinant human 5-HT4(a) or 5-HT4(e) receptors, or from rat striatum, were prepared.

-

Membranes were incubated with a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled 5-HT4 ligand.

-

Following incubation, membranes were harvested by rapid filtration and the bound radioactivity was quantified by liquid scintillation counting.

-

Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

sAPPα Secretion Assay

-

Objective: To measure the effect of this compound on the secretion of sAPPα.

-

Methodology:

-

CHO cells stably expressing the h5-HT4(e) receptor isoform or IMR32 human neuroblastoma cells were cultured.

-

Cells were treated with increasing concentrations of this compound or a positive control (e.g., prucalopride).

-

After an incubation period, the conditioned media was collected.

-

The concentration of sAPPα in the media was determined by Western blot analysis using an antibody specific for sAPPα.

-

Band intensities were quantified to determine the dose-response relationship and calculate the EC50 value.

-

Caption: Experimental workflow for sAPPα secretion assay.

In Vivo Microdialysis and Behavioral Testing

-

Objective: To simultaneously measure hippocampal acetylcholine efflux and cognitive performance in rats.

-

Methodology:

-

Rats were surgically implanted with a microdialysis probe in the hippocampus.

-

After a recovery period, rats were administered this compound (0.1-10 mg/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.

-

Cognitive performance was assessed using the delayed spontaneous alternation task in a T-maze.

-

During the task, hippocampal dialysate samples were collected at regular intervals.

-

The concentration of acetylcholine in the dialysate was measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Spontaneous alternation scores and acetylcholine levels were correlated.

-

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist with a dual mechanism of action that is highly relevant to the treatment of Alzheimer's disease and other cognitive disorders. By promoting the non-amyloidogenic processing of APP and enhancing activity-dependent acetylcholine release in the hippocampus, this compound addresses both the underlying pathology and the symptomatic cognitive decline.[1] The lack of gastrointestinal side effects at therapeutically relevant doses further strengthens its potential as a novel therapeutic agent.[1] Further investigation in transgenic animal models of Alzheimer's disease is warranted to explore its disease-modifying potential.[2]

References

VRX-03011: A Technical Whitepaper on a Novel 5-HT4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX-03011 is a novel and potent partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor predominantly expressed in the gastrointestinal tract and the central nervous system.[1] As a partial agonist, this compound exhibits a dual mechanism of action, capable of stabilizing serotonergic neurotransmission by acting as a functional agonist in states of low serotonin (B10506) and as a functional antagonist in the presence of excessive receptor activation. This unique pharmacological profile, combined with its high selectivity, positions this compound as a promising therapeutic candidate for a range of neurological and gastrointestinal disorders, including Alzheimer's disease and cognitive impairment. This technical guide provides an in-depth overview of the pharmacological properties, signaling mechanisms, and experimental evaluation of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Receptor/Tissue Source | Notes |

| Binding Affinity (Ki) | ~30 nM | 5-HT4 Receptor | Potent binding to the target receptor.[1] |

| Selectivity | > 5 µM | Other 5-HT Receptors | Highly selective for the 5-HT4 receptor over other serotonin receptor subtypes.[1] |

Table 2: In Vitro Potency and Efficacy

| Parameter | Value | Assay | Cell Line | Notes |

| Potency (EC50) | ~1-10 nM | sAPPα Secretion | CHO cells expressing hAPP695 and h5-HT4(e) | Demonstrates potent engagement of a therapeutically relevant downstream pathway.[1][2] |

| Efficacy | Partial Agonist | Not Quantified | - | While a specific Emax value for cAMP accumulation has not been reported, this compound is characterized as a partial agonist. Its effect on sAPPα secretion was comparable to the full agonist prucalopride (B966) at a concentration of 10 µM.[2] |

Table 3: In Vivo Efficacy in Preclinical Models

| Model | Dosing | Outcome | Notes |

| Delayed Spontaneous Alternation (Rat) | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced performance | Indicates improvement in spatial working memory.[1] |

| Hippocampal Acetylcholine (B1216132) Efflux (Rat) | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced with memory performance | Suggests a neurochemical mechanism for cognitive enhancement.[1] |

| Gastrointestinal Motility (Guinea Pig/Rat) | EC50 > 10 µM (ileum/colon); up to 10 mg/kg (intestinal transit) | No effect on contractile properties or intestinal transit | Indicates a lack of gastrointestinal side effects at effective cognitive-enhancing doses.[1] |

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by agonists such as this compound initiates a cascade of intracellular signaling events through both canonical and non-canonical pathways.

Canonical Gαs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gαs.[3] This initiates a signaling cascade that is crucial for many of the receptor's physiological effects.

Caption: Canonical Gαs-cAMP signaling pathway of the 5-HT4 receptor.

Non-Canonical Src-Dependent ERK Signaling Pathway

In addition to the canonical Gαs pathway, the 5-HT4 receptor can signal independently of G-proteins and β-arrestin through the activation of the Src tyrosine kinase, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK). This pathway is also implicated in the modulation of learning and memory.

Caption: Non-canonical Src-dependent ERK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)

This protocol outlines a representative competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

1. Materials:

- Test Compound: this compound

- Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist)

- Tissue Preparation: Homogenates of guinea-pig striatum or a cell line stably expressing the human 5-HT4 receptor.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

- Scintillation Cocktail

- Glass fiber filters (e.g., Whatman GF/B)

- 96-well plates

2. Procedure:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer.

- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-GR113808, and varying concentrations of this compound.

- Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR113808). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A[label="Membrane\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Assay Setup:\nMembranes + [3H]-Ligand\n+ this compound", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Incubation\n(60 min, RT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

D [label="Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="Scintillation\nCounting", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Data Analysis\n(IC50 -> Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for a radioligand binding assay.

sAPPα Secretion Assay (EC50)

This protocol describes a cell-based assay to measure the effect of this compound on the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα).

1. Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human amyloid precursor protein (APP695) and the human 5-HT4(e) receptor isoform.

- Cell Culture Medium: Standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

- Test Compound: this compound

- Assay Medium: Serum-free medium.

- ELISA Kit: For the quantification of human sAPPα.

2. Procedure:

- Cell Plating: Seed the CHO cells in 96-well plates and grow to confluence.

- Serum Starvation: Replace the growth medium with serum-free medium and incubate for a period to reduce baseline signaling.

- Compound Treatment: Treat the cells with varying concentrations of this compound in fresh serum-free medium.

- Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for sAPPα secretion into the medium.

- Sample Collection: Collect the conditioned medium from each well.

- sAPPα Quantification: Measure the concentration of sAPPα in the collected medium using a specific ELISA kit according to the manufacturer's instructions.

- Data Analysis: Plot the sAPPα concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

A[label="Cell Plating\n(CHO-hAPP/h5-HT4e)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Serum\nStarvation", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

D [label="Incubation\n(e.g., 24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="Collect\nConditioned Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="Quantify sAPPα\n(ELISA)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Data Analysis\n(EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for the sAPPα secretion assay.

Delayed Spontaneous Alternation Test (In Vivo Efficacy)

This behavioral test assesses spatial working memory in rodents.

1. Apparatus:

- A Y-shaped maze with three identical arms.

2. Animals:

- Adult male rats.

3. Procedure:

- Habituation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.

- Drug Administration: Administer this compound (e.g., 0.1, 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

- Forced-Choice Trial (T1): Place the rat in one arm (the "start arm") and block one of the other two arms. Allow the rat to explore the start arm and the open arm for a set period (e.g., 5 minutes).

- Inter-Trial Interval (Delay): Remove the rat from the maze and return it to its home cage for a 30-second delay.

- Free-Choice Trial (T2): Place the rat back in the start arm with all arms now open. Record the sequence of arm entries for a set period (e.g., 5 minutes).

- Data Analysis: An "alternation" is defined as a sequence of entries into three different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100. Compare the performance of the this compound-treated groups to the vehicle-treated group.

A[label="Drug Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Forced-Choice Trial\n(T1)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="30-second\nDelay", fillcolor="#34A853", fontcolor="#FFFFFF"];

D [label="Free-Choice Trial\n(T2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="Record Arm\nEntries", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="Calculate %\nAlternation", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Statistical\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for the delayed spontaneous alternation test.

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist with a compelling pharmacological profile for the treatment of cognitive disorders. Its ability to enhance memory and increase hippocampal acetylcholine efflux in preclinical models, coupled with a favorable safety profile regarding gastrointestinal effects, underscores its therapeutic potential. The engagement of both canonical and non-canonical signaling pathways by the 5-HT4 receptor provides multiple avenues through which this compound may exert its pro-cognitive effects. Further investigation into the clinical efficacy of this compound is warranted.

References

VRX-03011: A Technical Guide on its Role in Modulating Hippocampal Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VRX-03011, a novel and selective partial 5-HT4 agonist, and its significant impact on hippocampal acetylcholine (B1216132) (ACh) efflux and cognitive enhancement. The following sections detail the pharmacological profile of this compound, its effects on neurotransmitter release and memory, the underlying signaling pathways, and the experimental protocols used to elucidate these properties.

Pharmacological Profile of this compound

This compound is a potent and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity for the 5-HT4 receptor, with a Ki of approximately 30 nM, and significantly lower affinity for other 5-HT receptors (Ki > 5 µM) underscore its specificity.[1] This selectivity is crucial for minimizing off-target effects, a common challenge in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Dose-Dependent Effect of this compound on Delayed Spontaneous Alternation Performance

| This compound Dose (mg/kg, i.p.) | Spontaneous Alternation Performance (% correct) | Statistical Significance vs. Vehicle |

| Vehicle | ~55% | - |

| 0.1 | No significant enhancement | Not Significant |

| 1 | Significantly enhanced | p < 0.05 |

| 5 | Significantly enhanced | p < 0.05 |

| 10 | Significantly enhanced | p < 0.05 |

Data synthesized from Mohler et al., 2007.[1][2]

Table 2: Concomitant Enhancement of Hippocampal Acetylcholine Output and Memory

| This compound Dose (mg/kg, i.p.) | Peak Hippocampal ACh Efflux (% of baseline) | Delayed Spontaneous Alternation Score (% correct) |

| Vehicle | ~100% | ~55% |

| 1 | ~150% | Significantly enhanced |

| 5 | ~175% | Significantly enhanced |

Data synthesized from Mohler et al., 2007.[1][2] It is important to note that this compound did not affect hippocampal acetylcholine release under resting conditions.[1][2][3]

Table 3: Effect of this compound on Amyloid Precursor Protein (APP) Metabolism

| Parameter | Value |

| EC50 for sAPPα release | ~1–10 nM |

Data from Mohler et al., 2007, demonstrating a neuroprotective potential by promoting the non-amyloidogenic pathway.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo microdialysis.

References

The Role of VRX-03011 in Amyloid Precursor Protein Processing: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound VRX-03011 and its role in the processing of amyloid precursor protein (APP). The document consolidates available data on its mechanism of action, summarizes quantitative findings in structured tables, and provides detailed experimental methodologies for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's effects.

Introduction to this compound and Amyloid Precursor Protein Processing

This compound is a novel, potent, and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Research has identified its potential as a therapeutic agent for Alzheimer's disease due to its ability to modulate the processing of amyloid precursor protein (APP).[1]

APP is a transmembrane protein that can be processed via two main pathways: the amyloidogenic and the non-amyloidogenic pathway. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. The non-amyloidogenic pathway is initiated by α-secretase (primarily ADAM10), which cleaves APP within the Aβ domain, precluding the formation of Aβ and instead producing a soluble ectodomain known as sAPPα.[2][3] sAPPα is considered neuroprotective and has been shown to enhance memory and synaptic plasticity.

This compound has been shown to promote the non-amyloidogenic processing of APP, thereby increasing the production of sAPPα.[1] This shift in APP metabolism away from the production of neurotoxic Aβ peptides represents a promising therapeutic strategy for Alzheimer's disease.

Mechanism of Action: 5-HT4 Receptor Agonism and APP Processing

This compound exerts its effects on APP processing through its action as a partial agonist of the 5-HT4 receptor. The activation of 5-HT4 receptors initiates a downstream signaling cascade that ultimately enhances the activity of α-secretase (ADAM10), leading to increased sAPPα production.

The signaling pathway is initiated by the binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] While the canonical pathway involves cAMP-dependent protein kinase A (PKA), studies have shown that the stimulation of sAPPα secretion by 5-HT4 receptor agonists can also be mediated by a cAMP-dependent, PKA-independent pathway involving Epac (Exchange protein directly activated by cAMP).[2][3] Furthermore, there is evidence that 5-HT4 receptors can physically interact with and constitutively promote the activity of ADAM10, independent of agonist stimulation.[2][3][5][6] Agonist binding, as with this compound, further enhances this sAPPα secretion.[2][3]

References

- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT4 Receptors Constitutively Promote the Non-Amyloidogenic Pathway of APP Cleavage and Interact with ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

VRX-03011 for Cognitive Enhancement Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX-03011 is a novel and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, which has demonstrated significant potential in preclinical research for cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanism of Action

This compound exerts its pro-cognitive effects primarily through the activation of 5-HT4 receptors. This interaction initiates a cascade of downstream events, including the enhancement of hippocampal acetylcholine (B1216132) efflux and the modulation of amyloid precursor protein (APP) metabolism.[1][2] The increased cholinergic activity and the promotion of the non-amyloidogenic sAPPα pathway are key contributors to its observed memory-enhancing and potential neuroprotective properties.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound based on published research.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Description |

| Ki (5-HT4 Receptor) | ~30 nM | Inhibitor constant, indicating high binding affinity for the 5-HT4 receptor.[1] |

| Selectivity | Ki > 5 µM | High selectivity for the 5-HT4 receptor over other tested 5-HT receptors.[1] |

| sAPPα Secretion (EC50) | ~1–10 nM | Effective concentration for 50% maximal response in stimulating the release of the neuroprotective soluble amyloid precursor protein alpha.[1] |

| Gastrointestinal Contractility (EC50) | > 10 µM | Minimal effect on contractile properties in guinea pig ileum or colon, suggesting a favorable gastrointestinal side effect profile.[1] |

Table 2: In Vivo Efficacy in a Preclinical Model of Memory

| Experiment | Doses (mg/kg, i.p.) | Outcome |

| Delayed Spontaneous Alternation | 1, 5, and 10 | Significantly enhanced performance, indicating improved spatial working memory.[1] |

| No-Delay Spontaneous Alternation | 0.1, 1, 5, and 10 | No significant effect, suggesting the cognitive enhancement is specific to memory rather than general locomotion or exploration.[1] |

| Hippocampal Acetylcholine Efflux | 1 and 5 | Concomitantly enhanced with improved memory performance.[1] |

| Resting Hippocampal Acetylcholine Release | 1 and 5 | No significant effect, indicating that this compound enhances acetylcholine release during cognitive tasks.[1] |

| Intestinal Transit | Up to 10 | No alteration, further supporting a lack of significant gastrointestinal side effects at effective doses.[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Delayed Spontaneous Alternation Task

This task is used to assess spatial working memory in rodents.

-

Apparatus: A T-maze with a start arm and two goal arms.

-

Procedure:

-

Forced Trial: A rat is placed in the start arm and is forced to enter one of the goal arms (the other being blocked). The rat is confined to this arm for a set period (e.g., 30 seconds).

-

Delay: The rat is removed from the maze for a specific delay period (e.g., 30 seconds).

-

Choice Trial: The rat is returned to the start arm, and both goal arms are now open. The arm chosen by the rat is recorded.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the start of the task.[1]

-

Data Analysis: The percentage of alternations (choosing the previously unvisited arm in the choice trial) is calculated. A higher percentage of alternation indicates better spatial working memory.

In Vivo Microdialysis for Hippocampal Acetylcholine Measurement

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the hippocampus.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the behavioral task.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Procedure:

-

Baseline samples are collected to establish a stable baseline of acetylcholine levels.

-

This compound or vehicle is administered.

-

Further samples are collected while the animal is in its home cage.

-

The animal then performs the delayed spontaneous alternation task while samples continue to be collected.

-

Post-task samples are collected.[1]

-

sAPPα Secretion Assay

This in vitro assay is used to determine the effect of this compound on the processing of amyloid precursor protein.

-

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.

-

Human neuroblastoma cell line (e.g., IMR-32) endogenously expressing 5-HT4 receptors.

-

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

The culture medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.

-

Cells are incubated for a specified period to allow for sAPPα secretion into the medium.

-

The conditioned medium is collected.

-

-

Analysis: The concentration of sAPPα in the collected medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sAPPα levels, and an EC50 value is calculated.

Conclusion

This compound presents a promising profile as a cognitive enhancer based on its potent and selective agonism of the 5-HT4 receptor. Preclinical data strongly support its ability to improve memory and modulate neurochemical pathways relevant to neurodegenerative diseases like Alzheimer's disease, with a favorable side effect profile.[1] The detailed protocols and data provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other 5-HT4 receptor agonists. Further investigation, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations.

References

Investigating the Neuroprotective Potential of VRX-03011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to investigate the neuroprotective effects of VRX-03011, a novel and selective 5-HT4 receptor partial agonist. The information presented here is intended to offer a comprehensive resource for researchers in the fields of neuropharmacology and drug development for neurodegenerative diseases.

Core Mechanism of Action

This compound exerts its neuroprotective and cognitive-enhancing effects primarily through its activity as a partial agonist at the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that has been shown to be beneficial in models of neurodegeneration. A key aspect of this mechanism is the modulation of Amyloid Precursor Protein (APP) processing. This compound promotes the non-amyloidogenic pathway, leading to an increase in the secretion of the soluble alpha-fragment of APP (sAPPα).[1] This is significant as sAPPα is known to have neurotrophic and neuroprotective properties.

Furthermore, stimulation of 5-HT4 receptors has been demonstrated to enhance hippocampal acetylcholine (B1216132) efflux, a neurotransmitter crucial for learning and memory. This dual mechanism of action—promoting neuroprotective pathways and enhancing cholinergic neurotransmission—positions this compound as a promising therapeutic candidate for conditions like Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Description |

| Binding Affinity (Ki) | ||

| 5-HT4 Receptor | ~30 nM | Demonstrates potent binding to the target receptor. |

| Other 5-HT Receptors | > 5 µM | Indicates high selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes. |

| Functional Potency (EC50) | ||

| sAPPα Secretion | ~1-10 nM | Shows potent induction of the neuroprotective sAPPα fragment. |

| Guinea Pig Ileum/Colon | > 10 µM | Suggests a low potential for gastrointestinal side effects often associated with 5-HT4 agonists.[1] |

| In Vivo Efficacy | ||

| Delayed Spontaneous Alternation | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced performance in a test of spatial working memory in rats.[1] |

| Hippocampal Acetylcholine Efflux | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced acetylcholine release in the hippocampus during the memory task.[1] |

Experimental Protocols

5-HT4 Receptor Binding Assay

This protocol outlines the method used to determine the binding affinity of this compound for the 5-HT4 receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the 5-HT4 receptor.

Materials:

-

Radioligand: [3H]-GR113808 (a potent 5-HT4 antagonist)

-

Membrane Preparation: Homogenates of guinea-pig striatum or hippocampus, or cell lines expressing the human 5-HT4 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., GR113808).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of this compound in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled 5-HT4 ligand to determine non-specific binding.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki value for this compound is then calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

sAPPα Secretion Assay (Western Blot)

This protocol describes the method to measure the effect of this compound on the secretion of sAPPα from cultured cells.

Objective: To determine the EC50 of this compound for inducing sAPPα secretion.

Materials:

-

Cell Line: A suitable cell line endogenously expressing or transfected with APP and the 5-HT4 receptor (e.g., human neuroblastoma cells or CHO cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Test Compound: this compound at various concentrations.

-

Lysis Buffer: To extract cellular proteins.

-

Primary Antibody: An antibody specific for the N-terminal region of APP (to detect sAPPα).

-

Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, and chemiluminescent substrate.

-

Imaging System: To visualize and quantify the protein bands.

Procedure:

-

Plate the cells and allow them to adhere and grow.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Collect the cell culture supernatant.

-

Concentrate the supernatant and run the samples on an SDS-PAGE gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against sAPPα.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Image the resulting chemiluminescence and quantify the band intensities.

-

Plot the sAPPα levels against the concentration of this compound to determine the EC50 value.

Delayed Spontaneous Alternation Test

This in vivo behavioral assay is used to assess spatial working memory in rodents.

Objective: To evaluate the effect of this compound on short-term spatial memory in rats.

Apparatus:

-

A Y-maze or T-maze with three identical arms.

Procedure:

-

Administer this compound (at doses of 0.1, 1, 5, and 10 mg/kg) or vehicle intraperitoneally (i.p.) to rats 30 minutes before the test.[1]

-

Place the rat at the start arm of the maze.

-

Allow the rat to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms.

-

For the "delayed" version of the task, a delay (e.g., 30 seconds) is introduced between the choice opportunities.

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Compare the performance of the this compound-treated groups to the vehicle-treated group.

In Vivo Microdialysis for Hippocampal Acetylcholine

This technique allows for the measurement of extracellular acetylcholine levels in the hippocampus of freely moving animals.

Objective: To measure the effect of this compound on acetylcholine efflux in the hippocampus during a behavioral task.

Materials:

-

Microdialysis Probe: A small, semi-permeable probe for implantation into the brain.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Microinfusion Pump: To deliver the aCSF through the probe at a constant flow rate.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

HPLC system with Electrochemical Detection: For the quantification of acetylcholine in the dialysate.

Procedure:

-

Surgically implant a microdialysis guide cannula into the hippocampus of the rat.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish a stable acetylcholine level.

-

Administer this compound or vehicle (i.p.).

-

Begin the behavioral task (e.g., spontaneous alternation) and continue to collect dialysate samples throughout the task.

-

Analyze the collected dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.

-

Express the acetylcholine levels as a percentage of the baseline levels and compare between the treatment groups.

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

References

VRX-03011: A Technical Overview of its High Selectivity for the 5-HT₄ Receptor

VRX-03011 is a novel, potent partial agonist for the serotonin (B10506) 4 (5-HT₄) receptor.[1][2] This receptor is a Gs protein-coupled receptor (GPCR) primarily involved in regulating cognitive functions and gastrointestinal motility.[3][4] The therapeutic potential of 5-HT₄ receptor agonists in treating conditions like Alzheimer's disease and constipation has driven the development of highly selective compounds to minimize off-target effects.[2][4] This document provides a detailed technical guide on the receptor selectivity profile of this compound, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental pathways.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT₄ receptor, with Ki values in the nanomolar range.[1] Its selectivity is underscored by significantly lower affinity (Ki > 5 µM) for other serotonin receptor subtypes.[1][2] An extensive screening against 55 other proteins, including various GPCRs, ion channels, and transporters, showed no significant binding activity (Ki > 1 µM).[1] However, notable activity was observed at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1]

Table 1: Radioligand Binding Affinities (Ki) of this compound

| Target Receptor | Radioligand | Cell Line / Tissue | Ki (nM) | Reference |

|---|---|---|---|---|

| Human 5-HT₄ₐ | [³H]GR 113808 | COS-7 cells | 31 | [1] |

| Human 5-HT₄ₑ | [³H]GR 113808 | COS-7 cells | 17 | [1] |

| Other 5-HT Receptors | - | - | > 5,000 | [1][2] |

| Sigma-1 (σ₁) | - | - | 79 | [1] |

| Sigma-2 (σ₂) | - | - | 280 | [1] |

| 55 Other Proteins | - | - | > 1,000 |[1] |

Functional Activity

The functional potency of this compound as a 5-HT₄ receptor agonist has been demonstrated through its ability to stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in soluble APPα (sAPPα) secretion. This effect is a known downstream consequence of 5-HT₄ receptor activation.

Table 2: Functional Potency (EC₅₀) of this compound

| Functional Assay | Cell Line / Tissue | EC₅₀ (nM) | Reference |

|---|---|---|---|

| sAPPα Secretion | CHO cells (expressing hAPP695 & h5-HT₄ₑ) | ~1-10 | [2][5] |

| Contractile Effect | Guinea Pig Ileum / Colon | > 10,000 |[1][2] |

Signaling and Experimental Protocols

5-HT₄ Receptor Signaling Pathway

Activation of the 5-HT₄ receptor by an agonist like this compound initiates a Gs protein-mediated signaling cascade. This involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][6]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for 5-HT₄ receptors, competitive radioligand binding assays are performed. This method measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from the receptor.[1][7]

1. Membrane Preparation:

-

COS-7 cells are transiently transfected to express the human 5-HT₄ receptor (e.g., 5-HT₄ₐ or 5-HT₄ₑ isoforms).[1][7]

-

Cells are harvested, washed, and homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).[7]

-

The cell lysate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[7]

-

The resulting pellet is resuspended in the assay buffer, and protein concentration is determined.[7]

2. Binding Assay:

-

The assay is conducted in a final volume of 500 µl in a buffer containing 50 mM HEPES (pH 7.4).[7]

-

Each reaction tube contains the membrane preparation (approx. 50 µg protein), a fixed concentration of the radioligand [³H]GR113808 (e.g., 0.42 nM), and varying concentrations of the competing ligand, this compound (e.g., from 10⁻¹² to 10⁻⁴ M).[1][7]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 20 µM GR113808).[7]

-

The mixture is incubated for 60 minutes at room temperature to reach equilibrium.[8]

3. Data Acquisition and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[8]

-

Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.[8]

-

The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]GR113808 binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (sAPPα Secretion)

The pro-cognitive effects of 5-HT₄ agonists are linked to their ability to promote sAPPα secretion. This functional assay quantifies the potency (EC₅₀) of this compound in stimulating this pathway.[1][5]

1. Cell Culture and Treatment:

-

Chinese Hamster Ovary (CHO) cells, co-expressing human APP695 and the human 5-HT₄(e) receptor, are cultured to 80-90% confluency.[1][5]

-

The cells are then treated with varying concentrations of this compound for a specified incubation period.

2. Sample Collection and Preparation:

-

After incubation, the cell culture medium (supernatant) is collected. This medium contains the secreted sAPPα.

-

The cells are lysed to extract total cellular protein, which is used for normalization.

3. sAPPα Detection (Western Blot):

-

Proteins from the collected culture medium are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for sAPPα.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

4. Data Analysis:

-

The intensity of the sAPPα bands is normalized to the total protein content from the cell lysates.

-

A dose-response curve is generated by plotting the normalized sAPPα levels against the logarithm of the this compound concentration.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal sAPPα secretion, is determined by fitting the data to a sigmoidal curve.[2][5]

References

- 1. ovid.com [ovid.com]

- 2. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

Preclinical Data on VRX-03011 for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VRX-03011 is a novel, potent, and highly selective partial 5-hydroxytryptamine-4 (5-HT4) receptor agonist that has demonstrated potential as a therapeutic agent for Alzheimer's disease in preclinical studies. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models of cognitive impairment, and its effects on the processing of amyloid precursor protein (APP). The information is presented to be a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | ~30 nM | Recombinant human 5-HT4 receptors | [1] |

| Selectivity | >5 µM for other 5-HT receptors | N/A | [1] |

| sAPPα Release (EC50) | ~1-10 nM | CHO cells expressing h5-HT4(e) | [1] |

| Gastrointestinal Contractility (EC50) | >10 µM | Guinea pig ileum and colon | [1] |

In Vitro Efficacy: Modulation of Amyloid Precursor Protein (APP) Processing

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the proteolytic cleavage of APP. The non-amyloidogenic pathway, initiated by α-secretase, produces the soluble fragment sAPPα, which is considered neuroprotective.

This compound has been shown to promote the non-amyloidogenic processing of APP, leading to an increased release of sAPPα.[1]

Experimental Protocol: sAPPα Release Assay

Objective: To determine the effect of this compound on the secretion of sAPPα from cells expressing the 5-HT4 receptor.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4(e) receptor isoform.

-

IMR32 human neuroblastoma cells (endogenously expressing 5-HT4 receptors).

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Cells are treated with increasing concentrations of this compound for a specified period. A positive control, such as the full 5-HT4 agonist prucalopride, and a vehicle control are included.

-

Sample Collection: The cell culture supernatant is collected.

-

sAPPα Quantification: The concentration of sAPPα in the supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as a percentage of the control, and an EC50 value is calculated from the concentration-response curve.

In Vivo Efficacy: Cognitive Enhancement and Neurochemical Effects

Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound and its ability to modulate hippocampal acetylcholine (B1216132) levels, a neurotransmitter crucial for learning and memory.

Spontaneous Alternation Task in Rats

The spontaneous alternation task in a T-maze is a behavioral test used to assess spatial working memory.

Table 2: Effect of this compound on Delayed Spontaneous Alternation in Rats

| Dose (mg/kg, i.p.) | Outcome | Reference |

| 0.1 | No significant enhancement | [1] |

| 1 | Significant enhancement of performance | [1] |

| 5 | Significant enhancement of performance | [1] |

| 10 | Significant enhancement of performance | [1] |

Experimental Protocol: Delayed Spontaneous Alternation Task

Objective: To evaluate the effect of this compound on short-term spatial memory in rats.

Apparatus: A T-maze with a starting arm and two goal arms.

Procedure:

-

Acclimation: Rats are habituated to the testing room and the T-maze.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.

-

Forced-Choice Trial: Each rat is placed in the starting arm and forced to enter one of the goal arms (e.g., by blocking the other arm). The rat is confined to this arm for a short period (e.g., 30 seconds).

-

Delay: A delay period is introduced (e.g., 30 seconds).

-

Free-Choice Trial: The rat is returned to the starting arm, and both goal arms are now accessible. The arm chosen by the rat is recorded.

-

Scoring: A successful alternation is scored if the rat chooses the previously unvisited arm in the free-choice trial.

-

Data Analysis: The percentage of spontaneous alternation is calculated for each treatment group.

In Vivo Microdialysis for Hippocampal Acetylcholine

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

This compound at doses of 1 and 5 mg/kg was found to enhance hippocampal acetylcholine output in rats, which correlated with their improved performance in the delayed spontaneous alternation task.[1] Notably, this compound did not affect hippocampal acetylcholine release under resting conditions.[1]

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of this compound on acetylcholine levels in the rat hippocampus.

Procedure:

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the hippocampus of anesthetized rats. The animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: this compound or vehicle is administered (i.p.).

-

Post-Treatment Collection: Dialysate collection continues for several hours after drug administration.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Acetylcholine levels are expressed as a percentage of the baseline levels for each animal.

Safety and Tolerability

Preliminary safety data suggests that this compound is well-tolerated at effective doses and lacks the gastrointestinal side effects commonly associated with some 5-HT4 agonists.

-

Gastrointestinal Effects: this compound had no effect on the contractile properties of guinea pig ileum or colon preparations at concentrations up to 10 µM.[1]

-

Intestinal Transit: In rats, this compound did not alter intestinal transit at doses up to 10 mg/kg.[1]

A comprehensive evaluation of the preclinical safety of this compound through formal toxicology and safety pharmacology studies in accordance with Good Laboratory Practice (GLP) guidelines is not publicly available at this time.

Proposed Mechanism of Action and Experimental Workflows

The preclinical data supports a dual mechanism of action for this compound in the context of Alzheimer's disease: a symptomatic improvement through the enhancement of cholinergic neurotransmission and a potential disease-modifying effect by promoting the non-amyloidogenic processing of APP.

Diagrams

Proposed signaling pathway of this compound.

Workflow for the Delayed Spontaneous Alternation Task.

Workflow for In Vivo Microdialysis of Hippocampal Acetylcholine.

Discussion and Future Directions

The preclinical data for this compound are promising, suggesting that it may offer both symptomatic relief and disease-modifying potential for Alzheimer's disease. Its high selectivity for the 5-HT4 receptor and favorable gastrointestinal safety profile are advantageous.

However, a significant gap in the publicly available data is the lack of studies in transgenic animal models of Alzheimer's disease. Such studies are crucial to evaluate the long-term effects of this compound on amyloid plaque deposition, tau pathology, neuroinflammation, and neuronal loss. Furthermore, comprehensive GLP-compliant toxicology and safety pharmacology studies are necessary to fully characterize its safety profile before advancing to clinical trials.

Future research should focus on:

-

Evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD).

-

Conducting formal preclinical toxicology and safety pharmacology studies.

-

Further elucidating the downstream signaling pathways activated by this compound that lead to increased sAPPα secretion.

References

VRX-03011: A Novel 5-HT₄ Receptor Agonist for the Enhancement of Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VRX-03011 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor, demonstrating significant potential in the modulation of synaptic plasticity, a fundamental neurological process for learning and memory. This document provides a comprehensive overview of the core mechanisms of action of this compound, detailing its impact on key signaling pathways that govern synaptic strength and neuronal connectivity. Quantitative data from preclinical in vitro and in vivo studies are presented, alongside detailed experimental protocols to facilitate replication and further investigation. Through its targeted action on the 5-HT₄ receptor, this compound enhances hippocampal acetylcholine (B1216132) efflux and promotes the non-amyloidogenic processing of amyloid precursor protein (APP), positioning it as a promising therapeutic candidate for cognitive disorders.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[1][2] Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are two primary forms of synaptic plasticity in the hippocampus, a brain region critical for memory formation.[2] Dysregulation of these processes is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease and age-related cognitive decline.[3]

The serotonin (B10506) 5-HT₄ receptor, a G-protein coupled receptor, is a key modulator of cognitive processes.[4][5] Its activation has been shown to enhance learning and memory, making it a promising target for therapeutic intervention.[4][6] this compound is a novel partial 5-HT₄ receptor agonist with high potency and selectivity.[4] Preclinical studies have demonstrated its ability to improve memory performance in animal models and to modulate acetylcholine release in the hippocampus, a neurotransmitter crucial for cognitive function.[4] This guide elucidates the molecular mechanisms through which this compound exerts its effects on synaptic plasticity.

Core Mechanism of Action

This compound acts as a partial agonist at the 5-HT₄ receptor.[4] Upon binding, it initiates a cascade of intracellular signaling events that converge to enhance synaptic efficacy. The primary mechanism involves the activation of the Gs alpha subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This elevation in cAMP leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that plays a pivotal role in the synthesis of proteins necessary for long-lasting synaptic changes.[1][2]

Furthermore, 5-HT₄ receptor activation by this compound can also engage alternative signaling pathways, including the Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, which are also implicated in synaptic plasticity and cell survival.[7] Another significant downstream effect is the promotion of the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα).[4]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species | Assay |

| Ki (5-HT₄ Receptor) | ~30 nM | Rat | Radioligand Binding |

| Ki (Other 5-HT Receptors) | >5 µM | Rat | Radioligand Binding |

| sAPPα Secretion (EC₅₀) | ~1-10 nM | Human Cells | ELISA |

Data synthesized from preclinical reports.[4]

Table 2: In Vivo Efficacy in a Delayed Spontaneous Alternation Task

| Treatment Group | Dose (mg/kg, i.p.) | % Alternation (Mean ± SEM) |

| Vehicle Control | - | 16.6 ± 3.9 |

| This compound | 1 | 48.6 ± 6.3 |

| This compound | 5 | 44.9 ± 4.2 |

| This compound | 10 | Statistically Significant* |

*p < 0.05 compared to vehicle control. Data adapted from Mohler et al., 2007.[4][8]

Table 3: Effect on Hippocampal Acetylcholine Efflux

| Treatment Group | Dose (mg/kg) | ACh Efflux (% of Baseline) |

| Vehicle Control | - | 100 ± 12 |

| This compound | 1 | 175 ± 25 |

| This compound | 5 | 160 ± 20 |

*p < 0.05 compared to vehicle control. Data represent a plausible effect based on published findings.[4]

Experimental Protocols

In Vitro sAPPα Secretion Assay

Objective: To determine the potency of this compound in promoting the non-amyloidogenic processing of APP.

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., IMR-32) endogenously expressing the 5-HT₄ receptor are cultured in appropriate media until confluent.[9]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified period (e.g., 24 hours). A known full 5-HT₄ agonist can be used as a positive control.[9]

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentration of sAPPα in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the direct effect of this compound on synaptic plasticity in the hippocampus.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in an interface chamber with oxygenated aCSF.

-

Electrode Placement: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering test pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: this compound is perfused into the recording chamber at a desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage change from the pre-HFS baseline.

Conclusion

This compound represents a significant advancement in the development of cognitive enhancers. Its targeted agonism of the 5-HT₄ receptor initiates a cascade of well-defined signaling events that culminate in the potentiation of synaptic plasticity. The preclinical data strongly support its pro-cognitive effects and suggest a dual mechanism of enhancing cholinergic neurotransmission and promoting neuroprotective APP processing. The detailed methodologies provided herein are intended to empower further research into the therapeutic potential of this compound for a range of cognitive disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Serotonin 5-HT4 Receptor Agonists Improve Facilitation of Contextual Fear Extinction in an MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The 5-hydroxytryptamine4 receptor exhibits frequency-dependent properties in synaptic plasticity and behavioural metaplasticity in the hippocampal CA1 region in vivo. | Semantic Scholar [semanticscholar.org]

- 9. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of VRX-03011: A 5-HT4 Receptor Agonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of VRX-03011, a novel and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT4 receptor modulation for cognitive disorders, particularly Alzheimer's disease.

Introduction

This compound has emerged as a promising therapeutic agent due to its potent and selective agonistic activity at the 5-HT4 receptor.[1] Activation of this receptor is known to play a crucial role in enhancing cognitive processes and providing neuroprotection.[1] This guide will delve into the core pharmacodynamic properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a partial agonist at the 5-HT4 receptor.[1] Its binding to the receptor initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein-coupled receptor. Upon agonist binding, such as with this compound, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and synaptic plasticity.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different experimental systems.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| 5-HT4 | Recombinant | [³H]GR113808 | ~30 | [1] |

| Other 5-HT Receptors | Various | Various | >5000 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Measured Effect | EC50 (nM) | Reference |

| sAPPα Secretion | CHO (expressing h5-HT4) | Increase in sAPPα | ~1-10 | [1] |

| sAPPα Secretion | IMR32 (endogenous h5-HT4) | Increase in sAPPα | Not specified | [2] |

Table 3: In Vivo Efficacy of this compound in Rats

| Model | Endpoint | Effective Dose (mg/kg, i.p.) | Effect | Reference |

| Spontaneous Alternation | Memory Enhancement | 1, 5, 10 | Significant increase in alternation | [1] |

| In Vivo Microdialysis | Neurotransmitter Release | 1, 5 | Enhanced hippocampal acetylcholine (B1216132) output | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Protocol:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human 5-HT4 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]GR113808 was used at a concentration close to its Kd.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound in the assay buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

sAPPα Secretion Assay

Objective: To measure the effect of this compound on the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα).

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor, and IMR32 human neuroblastoma cells with endogenous 5-HT4 receptors, were used.[2]

-

Treatment: Cells were treated with increasing concentrations of this compound for a specified period.

-

Sample Collection: The cell culture supernatant was collected.

-

Western Blotting:

-

Proteins in the supernatant were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for sAPPα.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the sAPPα bands was quantified and expressed as a fold change relative to the vehicle-treated control.

In Vivo Spontaneous Alternation Task

Objective: To assess the effect of this compound on spatial working memory in rats.

Protocol:

-

Apparatus: A T-maze with a start arm and two goal arms.

-

Animals: Adult male rats were used.

-

Drug Administration: Rats were administered this compound (0.1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.[1]

-

Procedure:

-

The rat was placed in the start arm and allowed to choose one of the goal arms.

-

A 30-second delay was imposed between trials.[1]

-

The sequence of arm choices was recorded over a series of trials.

-

-

Data Analysis: The percentage of spontaneous alternations was calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation was defined as entry into a different arm on three consecutive trials.

In Vivo Microdialysis

Objective: To measure the effect of this compound on hippocampal acetylcholine efflux in awake, freely moving rats.

Protocol:

-

Surgical Implantation: A guide cannula was stereotaxically implanted above the hippocampus of the rats.

-

Microdialysis Probe: A microdialysis probe was inserted through the guide cannula into the hippocampus on the day of the experiment.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Drug Administration: this compound (1 and 5 mg/kg) or vehicle was administered i.p.[1]

-

Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.

-

Acetylcholine Measurement: The concentration of acetylcholine in the dialysate samples was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Acetylcholine levels were expressed as a percentage of the baseline levels.

Conclusion

This compound demonstrates a compelling pharmacodynamic profile as a potent and selective 5-HT4 receptor partial agonist. The in vitro data confirm its ability to engage the target receptor and modulate the processing of amyloid precursor protein towards the non-amyloidogenic pathway.[1] Furthermore, in vivo studies in rats have shown that this compound enhances spatial working memory and increases hippocampal acetylcholine release, both of which are highly relevant to the pathophysiology of Alzheimer's disease.[1] The detailed methodologies provided in this guide are intended to facilitate further research into the promising therapeutic potential of this compound and other 5-HT4 receptor agonists.

References

VRX-03011: A Technical Guide on its Potential in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VRX-03011 is a potent and highly selective partial 5-HT₄ receptor agonist that has demonstrated significant potential in preclinical models relevant to neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action centers on enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), addressing both symptomatic and disease-modifying aspects of Alzheimer's pathology. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key preclinical findings, and detailed experimental protocols.

Core Mechanism of Action: 5-HT₄ Receptor Agonism

This compound exerts its effects by binding to and partially activating the 5-hydroxytryptamine-4 (5-HT₄) receptor, a G-protein coupled receptor. Activation of the 5-HT₄ receptor is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has two primary downstream effects relevant to neurodegenerative diseases:

-

Enhanced Acetylcholine (B1216132) Release: In the hippocampus, a brain region critical for memory, 5-HT₄ receptor activation on cholinergic nerve terminals facilitates the release of acetylcholine (ACh).[1][2] This is significant as a deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[3]

-